CID 131864268
Description
CID 131864268 is a PubChem Compound Identifier (CID) that uniquely represents a chemical entity in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are characterized by their cyclic structures and bioactivity profiles . The absence of direct data for this compound in the provided evidence necessitates a comparative approach based on structural and functional analogs, as seen in studies of related compounds .
Properties
Molecular Formula |
C9H16Br3N2- |
|---|---|
Molecular Weight |
391.95 g/mol |
InChI |
InChI=1S/C9H16N2.Br3/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-2/h1-8H2;/q;-1 |
InChI Key |
DPWBUJYBOOWMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NCCCN2CC1.Br[Br-]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with bromine. The reaction is carried out under controlled conditions to ensure the formation of the hydrotribromide salt. The general reaction can be represented as follows: [ \text{DBU} + 3 \text{Br}_2 \rightarrow \text{DBU} \cdot 3 \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves large-scale bromination of DBU. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms are likely sites for substitution due to their electronegativity and leaving-group potential:
Cross-Coupling Reactions
Brominated amidines often participate in Suzuki or Ullmann couplings:
Hypothetical Reaction Table
Based on DBU analogs and brominated compounds:
Research Gaps and Challenges
Scientific Research Applications
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved often lead to the formation of new bonds or the substitution of functional groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : CID 185389, a methylated oscillatoxin derivative, features a macrocyclic structure with methyl and ether groups, which are absent in simpler boronic acid derivatives like CID 53216312. This structural disparity influences their respective bioactivities and synthesis routes .
Functional Group Impact : Boronic acid derivatives (e.g., CID 53216313) are widely used in cross-coupling reactions due to their reactivity, whereas oscillatoxins (e.g., CID 185389) are valued for their cytotoxic properties in drug discovery .
Synthetic Accessibility : CID 53216313 can be synthesized via well-established palladium-catalyzed reactions, while oscillatoxin derivatives often require biogenetic or semi-synthetic approaches, limiting scalability .
Hypothetical Analysis of this compound
Given the lack of direct data, we propose a framework for characterizing this compound based on trends observed in similar compounds:
- Structural Hypotheses : If this compound is a heterocyclic compound (e.g., pyridine or pyrrole derivative), its physicochemical properties might align with CID 53216313, featuring halogen or boronic acid substituents .
- Potential Applications: Analogous to CID 185389, this compound could exhibit bioactivity in antimicrobial or anticancer contexts if it contains electrophilic functional groups .
- Synthesis Challenges : Complex macrocyclic or polyhalogenated structures (as seen in oscillatoxins) may require advanced synthetic techniques, whereas simpler aromatic systems could leverage modular synthetic routes .
Q & A
Q. How to document synthetic procedures for this compound in compliance with journal guidelines?
- Methodological Answer :
Follow Beilstein Journal of Organic Chemistry standards:
- Report ≤5 compounds in the main text; others in supplementary data.
- Provide NMR spectra (δ values, multiplicity) and HRMS data.
Cite established protocols for known intermediates.
Q. How to handle data sharing requests for CID 131864648-related research?
- Methodological Answer :
Use institutional repositories (e.g., Figshare) for raw datasets.
Include a data availability statement in manuscripts.
For restricted data, draft material transfer agreements (MTAs) with clear usage terms .
Contradiction & Complexity Management
Q. How to interpret conflicting toxicity profiles of this compound across studies?
- Methodological Answer :
Compare experimental models (e.g., cell lines vs. primary cells).
Assess assay interference (e.g., solvent toxicity, false positives in MTT assays).
Conduct meta-analysis using RevMan or Cochrane tools.
Propose follow-up studies to test hypotheses (e.g., oxidative stress pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
